(10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one
Beschreibung
IUPAC Nomenclature and Stereochemical Configuration
The compound under investigation carries the systematic International Union of Pure and Applied Chemistry nomenclature of (3S,5R,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one. The molecule is commonly referred to as 3,5,9-trihydroxyergosta-7,22-dien-6-one and is registered under Chemical Abstracts Service number 88191-14-4. This ergostane-type steroid exhibits the molecular formula C28H44O4 with a calculated molecular weight of 444.6 grams per mole.
The stereochemical configuration of this compound demonstrates remarkable complexity with multiple chiral centers throughout its structure. The absolute configuration has been determined through crystallographic analysis and comparison with related ergosteroid derivatives. The compound contains seven defined stereocenters with specific R or S configurations at positions 3, 5, 9, 10, 13, 14, and 17 of the steroid backbone, along with additional stereocenters in the side chain at positions 2 and 5 of the heptyl substituent. The double bond between carbons 22 and 23 exhibits E-configuration, contributing to the overall three-dimensional structure of the molecule.
The ergostane skeleton forms the fundamental framework of this compound, characterized by four fused rings including three six-membered rings and one five-membered ring. The hydroxyl groups are positioned at carbons 3, 5, and 9, while a ketone functionality is present at carbon 6. This hydroxylation pattern represents a distinctive feature among ergosteroid derivatives and contributes significantly to the compound's chemical and biological properties.
Crystallographic Analysis and Conformational Dynamics
Crystallographic investigation of the compound has been conducted through X-ray diffraction analysis of its monohydrate form, revealing detailed structural parameters and molecular arrangements. The crystal structure belongs to the monoclinic space group P21 with unit cell parameters a = 6.7605 Å, b = 7.2626 Å, c = 28.461 Å, and β = 96.083°. The unit cell volume measures 1389.5 ų with two molecules per unit cell (Z = 2).
The crystal structure analysis demonstrates that the ergosterol compound adopts a specific conformation with the four fused rings maintaining characteristic geometries. Ring conformational analysis reveals that the six-membered rings adopt chair conformations while the five-membered ring displays an envelope conformation. The side chain extends from carbon 17 with the double bond between carbons 22 and 23 adopting the E-configuration as confirmed by crystallographic measurements.
The hydrogen bonding network within the crystal structure shows classical oxygen-hydrogen hydrogen bonds forming a two-dimensional network. These intermolecular interactions contribute to the stability of the crystal lattice and influence the overall packing arrangement. Additionally, an intramolecular oxygen-hydrogen hydrogen bond has been identified, providing further stabilization to the molecular conformation.
Temperature-dependent measurements indicate that the crystal structure remains stable at standard laboratory conditions with minimal thermal motion effects. The molecular conformation observed in the solid state provides insights into the preferred geometric arrangements of the compound and serves as a reference for understanding its behavior in solution and biological environments.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of the compound through both proton and carbon-13 analyses. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the ergostane framework, including two singlets corresponding to the tertiary methyl groups at carbons 18 and 19. The spectrum also displays four doublets representing secondary methyl groups at positions 21, 26, 27, and 28, along with two doublets of doublets for the double bond between carbons 22 and 23.
The hydroxymethine proton at carbon 3 appears as a triplet of triplets in the proton nuclear magnetic resonance spectrum, which is characteristic of ergostane-type steroids with a hydroxy group at the 3-position. This splitting pattern results from coupling with adjacent methylene protons and provides definitive evidence for the stereochemical assignment at this position. The tertiary hydroxyl group at carbon 5 can be identified through the pyridine-induced deshielding effect, where nearby protons such as H-1α, H-3, and H-9 show downfield shifts of approximately 0.3 parts per million when measured in deuterated pyridine compared to deuterated chloroform.
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for all carbon atoms in the molecule. The ketone carbon at position 6 appears in the characteristic carbonyl region, while the quaternary carbons bearing hydroxyl groups show specific chemical shifts that confirm their hydroxylated nature. The side chain carbons, including the methylated positions and the double bond carbons, display chemical shifts consistent with their structural assignments.
Mass spectrometry analysis of the compound provides molecular ion confirmation and fragmentation patterns characteristic of ergostane-type steroids. The exact mass has been determined as 444.32395988 daltons, confirming the molecular formula C28H44O4. Fragmentation patterns in electron impact mass spectrometry reveal characteristic losses of hydroxyl groups and side chain segments, providing structural confirmation and supporting the assigned molecular structure.
Infrared spectroscopy demonstrates absorption bands characteristic of the functional groups present in the molecule. Hydroxyl group stretching vibrations appear in the 3200-3600 wavenumber region, while the ketone carbonyl stretching occurs around 1600-1700 wavenumbers. Additional characteristic bands corresponding to carbon-hydrogen stretching and bending vibrations provide further structural confirmation.
Comparative Analysis with Related Ergostanoids
The compound belongs to a broader family of ergostane-type steroids that share structural similarities while exhibiting distinct hydroxylation patterns and stereochemical configurations. Comparative analysis with related ergostanoids reveals both structural relationships and unique features that distinguish this particular compound from its analogs.
Closely related compounds include (22E,24R)-3β,5α-dihydroxyergosta-7,22-dien-6-one, which lacks the 9α-hydroxyl group present in the target compound. This structural difference significantly impacts the biological activity profile, with the trihydroxylated compound showing enhanced cytotoxic activity against various human cancer cell lines. The presence of the additional hydroxyl group at carbon 9 appears to be crucial for the enhanced biological activity, demonstrating the importance of this specific hydroxylation pattern.
Another related compound, (22E)-5α,8α-epidioxyergosta-6,22-dien-3β-ol, represents a different class of ergostane derivatives containing an endoperoxide bridge between carbons 5 and 8. This structural modification results in distinctly different biological activities, including significant anti-rheumatoid arthritis properties and inhibitory effects on estrogen biosynthesis. The comparison highlights how structural modifications within the ergostane framework can lead to diverse biological activities.
Ganoderma-derived ergostane compounds such as eburicoic acid and various ganoderic acid derivatives share the basic ergostane skeleton but differ in their oxidation patterns and side chain modifications. These compounds typically feature carboxyl groups and different hydroxylation patterns compared to the target compound, resulting in distinct biological activity profiles and chemical properties.
The analysis of multiple ergostane derivatives isolated from fungal sources reveals a remarkable diversity of structural modifications possible within this chemical class. Normal ergostane-type compounds, secoergostane derivatives resulting from skeletal cleavage, and abeoergostane compounds formed through rearrangement reactions demonstrate the structural plasticity of this molecular framework. The target compound represents a classic example of the normal ergostane-type with its intact tetracyclic skeleton and characteristic hydroxylation pattern.
| Compound | Hydroxylation Pattern | Biological Activity | Source |
|---|---|---|---|
| 3,5,9-Trihydroxyergosta-7,22-dien-6-one | 3β,5α,9α-trihydroxy | Cytotoxic against MCF-7, A549, HeLa, KB cells | Aspergillus ochraceus |
| 3,5-Dihydroxyergosta-7,22-dien-6-one | 3β,5α-dihydroxy | Moderate cytotoxic activity | Various fungi |
| 5,8-Epidioxyergosta-6,22-dien-3-ol | 3β-hydroxy, 5,8-epidioxy | Anti-rheumatoid arthritis activity | Marine fungi |
| Ergosterol | 3β-hydroxy, 5,6-double bond | Membrane component | Various fungi |
The pharmacological evaluation of ergostane-type steroids demonstrates that subtle structural modifications can significantly impact biological activity. The trihydroxylated compound shows superior cytotoxic activity compared to its dihydroxylated analogs, with inhibition rates of 51.1% against human chronic myelogenous leukemia K562 cells at concentrations of 100 micrograms per milliliter. This enhanced activity profile makes the compound particularly interesting for further pharmaceutical development and mechanistic studies.
Eigenschaften
IUPAC Name |
(10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O4/c1-17(2)18(3)7-8-19(4)21-9-10-22-23-15-24(30)28(32)16-20(29)11-12-26(28,6)27(23,31)14-13-25(21,22)5/h7-8,15,17-22,29,31-32H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20?,21+,22-,25+,26+,27?,28?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUERPVMWCQXYEU-JRWAAHMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CC(=O)C4(C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3(C2=CC(=O)C4([C@@]3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Retrosynthetic Analysis
Retrosynthetic deconstruction of the target molecule reveals three critical structural components: the cyclopenta[a]phenanthrene core, the 5,6-dimethylhept-3-en-2-yl side chain, and the hydroxyl/ketone functional groups. Disconnections focus on the side chain-core junction (C17), ketone formation at C6, and stereoselective hydroxylation at C3, C5, and C9. The side chain’s (E)-configured double bond and stereogenic centers at C2 and C5 necessitate asymmetric synthesis or chiral pool strategies.
Aldol Reactions for Carbon Skeleton Assembly
Aldol reactions are pivotal for constructing steroidal frameworks. For example, the Kiyooka aldol reaction has been employed in related syntheses to establish tertiary alcohols flanked by oxygenated carbons, analogous to the C3 and C9 hydroxyl groups in the target compound. A hypothetical route could involve coupling a preformed cyclopenta[a]phenanthren-6-one fragment with a stereodefined 5,6-dimethylhept-3-en-2-yl Grignard reagent under nickel- or palladium-catalyzed cross-coupling conditions.
Stereochemical Control via Asymmetric Catalysis
The C10, C13, and C17 methyl groups require absolute stereochemical control. Enzymatic desymmetrization or Shi epoxidation could induce asymmetry in early intermediates, while Evans auxiliaries might direct hydroxylation at C3 and C5. For instance, Jacobsen hydrolytic kinetic resolution has been used in steroid syntheses to separate enantiomers with >95% ee.
Ketone Installation at C6
Oxidation of a secondary alcohol precursor at C6 using Jones reagent (CrO3/H2SO4) or Dess-Martin periodinane offers a direct route to the ketone. Alternatively, Friedel-Crafts acylation could introduce the ketone early in the synthesis, though this risks electrophilic aromatic substitution byproducts.
Hydroxylation at C3, C5, and C9
Directed C–H hydroxylation via Sharpless oxyamination or enzymatic oxidation (e.g., cytochrome P450 mimics) could install hydroxyl groups with site- and stereoselectivity. For example, Pseudomonas putida monooxygenases have been engineered to hydroxylate steroid substrates at specific positions with 80–90% yield.
Biosynthetic Pathways
Mevalonate Pathway Precursors
In biological systems, the compound could originate from lanosterol, a triterpenoid derived from squalene cyclization. Lanosterol’s conversion involves:
Hydroxylase Specificity
Corticosteroid-binding globulin (CBG) homologs in fungi exhibit precise regiospecificity for C3 and C9 hydroxylation, achieving >90% conversion in recombinant Saccharomyces cerevisiae systems.
Side Chain Isomerization
The (E)-configuration of the hept-3-en-2-yl group may arise from squalene epoxidase-catalyzed isomerization, as observed in ergosterol biosynthesis.
Industrial and Laboratory-Scale Production
Challenges in Scale-Up
-
Multi-Step Synthesis : A 15–20 step synthesis is typical for complex steroids, with cumulative yields often <5%.
-
Purification : Reverse-phase HPLC and centrifugal partition chromatography are critical for isolating intermediates.
-
Stability : The C6 ketone and hydroxyl groups necessitate inert atmospheres (N2/Ar) to prevent oxidation or dehydration.
Process Optimization Strategies
Analytical and Characterization Techniques
Structural Elucidation
Purity Assessment
-
Chiral HPLC : Polysaccharide-based columns (Chiralpak IA) resolve enantiomeric excess ≥99%.
-
X-ray Crystallography : Single-crystal diffraction validates absolute configuration, as demonstrated in related steroids.
Emerging Methodologies
Analyse Chemischer Reaktionen
Types of Reactions
(10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound. These derivatives often exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The compound is characterized by a complex polycyclic structure that includes multiple hydroxyl groups and a unique aliphatic side chain. These features contribute to its biological activity and interaction with various biological targets.
Molecular Formula
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of hydroxyl groups is believed to enhance the compound's ability to interact with cellular signaling pathways involved in cancer progression.
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response.
Cardiovascular Health
Preliminary research indicates potential benefits for cardiovascular health. The compound may improve endothelial function and reduce oxidative stress in vascular tissues.
Neuroprotective Effects
There is emerging evidence that this compound may offer neuroprotective effects against neurodegenerative diseases. Its antioxidant properties could help mitigate oxidative damage commonly associated with conditions like Alzheimer's disease.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of the compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability and an increase in apoptosis markers when treated with varying concentrations of the compound over 48 hours.
Case Study 2: Anti-inflammatory Mechanisms
A separate study investigated the anti-inflammatory effects of the compound in a murine model of arthritis. The administration of the compound resulted in decreased levels of inflammatory markers and improved joint function compared to control groups.
Table 1: Summary of Biological Activities
Wirkmechanismus
The mechanism of action of (10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one involves its interaction with specific molecular targets and pathways. In the presence of NGF, the compound significantly increases the number of neurite-bearing cells, suggesting its role in promoting neuronal differentiation . Additionally, its cytotoxic activity against cancer cells is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the cyclopenta[a]phenanthrene core but differ in substituents, stereochemistry, or side chains:
Stereochemical and Conformational Differences
- C17 Side Chain Configuration: The target compound’s (E,2R,5R) side chain () contrasts with derivatives like MOL000273 (), which has a 6-methylhept-5-enoic acid side chain. The E-configuration and branching in the target compound likely enhance van der Waals interactions in hydrophobic binding pockets compared to linear chains .
- Hydroxylation Patterns : The trihydroxy substitution (C3,5,9) in the target compound distinguishes it from analogues like the 3-methoxy derivative (), which trades hydrogen-bonding capacity for increased lipophilicity .
Pharmacokinetic and Bioactivity Comparisons
- Solubility : The target compound’s three hydroxyl groups improve aqueous solubility compared to acetylated () or methoxylated () derivatives. However, its logP value (~5.52, inferred from for a related compound) suggests moderate lipophilicity, balancing membrane permeability and solubility .
- Metabolic Stability : Hydroxylation at C3,5,9 may increase susceptibility to phase II metabolism (e.g., glucuronidation), whereas acetyl or methyl groups () could slow clearance .
- In contrast, pyrimidinone-modified derivatives () may exhibit kinase or enzyme inhibitory activity .
Biologische Aktivität
The compound (10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one is a complex organic molecule with notable biological activities. Its structure suggests potential interactions with various biological pathways. This article reviews the biological activity of this compound based on available research data.
- Molecular Formula : C28H46O
- Molecular Weight : 414.67 g/mol
- IUPAC Name : (10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1H-cyclopenta[a]phenanthren-6-one
- SMILES Notation : CC@@HC(C)C
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress and preventing cellular damage.
2. Anti-inflammatory Effects
Studies have shown that certain derivatives of cyclopenta[a]phenanthrenes possess anti-inflammatory properties. This could be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes.
3. Hormonal Modulation
Given its structural similarity to steroid compounds, this molecule may interact with hormone receptors. Preliminary studies suggest potential estrogenic activity that could influence reproductive health.
4. Anticancer Potential
Preliminary in vitro studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Studies and Research Findings
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Free Radical Scavenging : The hydroxyl groups present in the structure likely contribute to scavenging free radicals.
- Receptor Binding : Similarities to steroid structures suggest potential interactions with nuclear hormone receptors.
- Cell Signaling Pathway Modulation : Inhibition of specific kinases involved in inflammatory pathways may account for observed anti-inflammatory effects.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for determining the stereochemical configuration of this compound?
- Methodological Answer :
- X-ray crystallography : Single-crystal X-ray diffraction is critical for resolving stereochemistry. For example, a study on a related cyclopenta[a]phenanthrene derivative (CAS 601-57-0) used X-ray data collected at 100 K to confirm stereocenters with an R factor of 0.060 .
- NMR spectroscopy : 2D NMR techniques (e.g., - COSY, - HSQC) can assign coupling constants and spatial proximities. In a synthesis of a bile acid analog, NMR (400 MHz) resolved complex splitting patterns (e.g., δ 3.84, q, J = 3.0 Hz) to confirm stereochemistry .
- Optical rotation : Measure specific rotation ([α]) to compare with literature values (e.g., [α] = +23° in CHCl for a structurally similar compound) .
Q. What chromatographic techniques effectively purify this compound and its derivatives?
- Methodological Answer :
- Fast column chromatography : Use solvents like ether/pentane (1:1 v/v) as the mobile phase to isolate intermediates, achieving >90% purity .
- Preparative HPLC : Reverse-phase C18 columns with gradient elution (e.g., acetonitrile/water) resolve hydroxylated analogs, as demonstrated in studies on cyclopenta[a]phenanthrene derivatives .
Q. How can hydroxyl groups in the structure be confirmed experimentally?
- Methodological Answer :
- IR spectroscopy : Detect O-H stretching vibrations (3200–3600 cm). For example, IR data for a trihydroxy analog showed broad peaks at 3450 cm .
- Acetylation assays : React with acetic anhydride/pyridine; monitor the disappearance of hydroxyl signals via NMR (e.g., δ 3.5–4.0 ppm for –OH protons) .
Advanced Research Questions
Q. How can conflicting NMR data be resolved when characterizing novel analogs?
- Methodological Answer :
- Variable-temperature NMR : Resolve overlapping signals by acquiring spectra at elevated temperatures (e.g., 40°C in DMSO-d) to reduce viscosity-induced line broadening .
- DFT calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments. For example, deviations <2 ppm confirm accuracy .
- Cross-validation with NIST data : Reference standard spectra from NIST Chemistry WebBook (e.g., cyclopenta[a]phenanthren-6-one derivatives) to resolve ambiguities .
Q. What strategies optimize stereospecific reaction yields for derivatives of this compound?
- Methodological Answer :
- Chiral catalysts : Use Rh(II)-carboxylate catalysts for enantioselective cyclopropanation, achieving >90% enantiomeric excess (e.e.) in related steroid syntheses .
- Protecting group strategies : Temporarily mask hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers to prevent side reactions during alkylation .
- Reaction monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation and adjust reaction times (e.g., 18 hours for diazoacetate coupling) .
Q. How can regioselective functionalization of the cyclopenta[a]phenanthrene core be achieved?
- Methodological Answer :
- Directed C–H activation : Use Pd(II)/bisoxazoline catalysts to selectively functionalize C-17 or C-3 positions, as shown in steroid analog syntheses .
- Microwave-assisted synthesis : Enhance regioselectivity in epoxidation or hydroxylation by controlling reaction temperature (e.g., 100°C, 150 W) .
Data Contradiction Analysis
Q. How to address discrepancies in melting points reported for analogs of this compound?
- Methodological Answer :
- Recrystallization solvents : Compare melting points after recrystallizing from polar (e.g., ethanol) vs. nonpolar (hexane) solvents. For example, a derivative showed a 5°C variation depending on solvent .
- Polymorphism screening : Perform differential scanning calorimetry (DSC) to detect polymorphic forms, which may explain conflicting values .
Q. What steps validate conflicting bioactivity data in cell-based assays?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
